Product packaging for Z-D-Asp-OBzl(Cat. No.:)

Z-D-Asp-OBzl

Cat. No.: B13395968
M. Wt: 356.3 g/mol
InChI Key: UYOZWZKJQRBZRH-UHFFFAOYSA-M
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Description

The D-Amino Acid Moiety in Advanced Biomolecular Studies

While proteins in most organisms are constructed exclusively from L-amino acids, their mirror images, D-amino acids, play significant and diverse biological roles. nih.gov D-amino acids are found in the peptidoglycan cell walls of bacteria, in peptide antibiotics, and increasingly, are recognized for their functions in higher organisms, including mammals. nih.gov For instance, D-aspartic acid (D-Asp) acts as an endogenous neurotransmitter and is involved in regulating hormone synthesis and release, such as testosterone and luteinizing hormone. thinkdochemicals.comnih.govexamine.com It also plays a role in the development of the nervous system. nih.govnih.gov

In the context of peptide design and drug development, the incorporation of D-amino acids is a powerful strategy for enhancing therapeutic potential. One of the primary challenges for peptide-based drugs is their rapid degradation by proteases in the body. Since natural proteases are stereospecific for L-amino acid residues, substituting one or more L-amino acids with their D-enantiomers can significantly increase a peptide's resistance to enzymatic degradation. nih.govnih.govaiche.orgbiorxiv.org This modification leads to a longer biological half-life and improved stability, which are highly desirable properties for therapeutic agents. nih.govnih.gov The unique stereochemistry of D-amino acids makes them resistant to most endogenous enzymes. nih.gov

Table 3: Selected Biological Roles of D-Aspartic Acid

Biological System Role of D-Aspartic Acid
Nervous System Acts as an endogenous neurotransmitter; can stimulate NMDA receptors; involved in brain development. examine.comnih.gov
Endocrine System Regulates the synthesis and release of hormones, including testosterone and luteinizing hormone (LH). thinkdochemicals.comnih.gov
Reproductive System May improve spermatogenesis and fertility. thinkdochemicals.comexamine.com

Historical Context of Z-D-Asp-OBzl in Peptide Synthesis Innovations

The development of the protecting groups found in this compound marks a pivotal moment in the history of organic and peptide chemistry. Before the 1930s, the synthesis of even simple peptides was a formidable challenge due to the lack of methods for selectively protecting amino and carboxyl groups.

A major breakthrough occurred in 1932 when Max Bergmann and Leonidas Zervas introduced the benzyloxycarbonyl (Z or Cbz) group as the first modern, reversible Nα-protecting group. researchgate.netnih.gov The Z-group was revolutionary because it could be easily introduced to protect the amino group of an amino acid and, crucially, could be removed under mild, non-hydrolytic conditions—catalytic hydrogenolysis—that left the newly formed peptide bond intact. researchgate.netnih.gov This innovation laid the foundation for the logical, stepwise synthesis of peptides with defined sequences. researchgate.net

The protection of carboxyl groups, particularly those in the side chains of aspartic and glutamic acid, was another critical hurdle. The use of benzyl (B1604629) (Bzl) esters for this purpose became a standard practice. gcwgandhinagar.com The Bzl group is stable under the conditions used for peptide coupling but can be removed by the same hydrogenolysis conditions as the Z-group or by strong acids like hydrogen fluoride (B91410) (HF). wikipedia.orggcwgandhinagar.com This compatibility made the Z/Bzl combination a powerful tool for solution-phase peptide synthesis. gcwgandhinagar.com This protection scheme was later adapted by R. Bruce Merrifield in the development of solid-phase peptide synthesis (SPPS), where the Boc/Bzl strategy became a dominant method for decades. ethz.chnih.gov Therefore, a compound like this compound is a direct descendant of these foundational chemical innovations that transformed peptide synthesis from an academic curiosity into a powerful and routine scientific tool.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H18NO6- B13395968 Z-D-Asp-OBzl

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-oxo-4-phenylmethoxy-3-(phenylmethoxycarbonylamino)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO6/c21-17(22)11-16(18(23)25-12-14-7-3-1-4-8-14)20-19(24)26-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,24)(H,21,22)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYOZWZKJQRBZRH-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CC(=O)[O-])NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18NO6-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Z D Asp Obzl and Analogues

Chemical Synthesis Approaches for Z-D-Asp-OBzl

The chemical synthesis of this compound involves a series of carefully controlled reactions to introduce protecting groups onto the D-aspartic acid molecule. These protecting groups are essential to prevent unwanted side reactions during peptide synthesis. peptide.com

General Principles of Amino Acid Protection and Activation in this compound Synthesis

The synthesis of this compound relies on the strategic use of protecting groups to mask the reactive functional groups of D-aspartic acid: the α-amino group and the two carboxyl groups (α and β). The most common protecting groups used in this context are the benzyloxycarbonyl (Z) group for the α-amino group and the benzyl (B1604629) (Bzl) ester for the β-carboxyl group.

The general synthetic strategy involves:

N-terminal Protection: The α-amino group of D-aspartic acid is protected with the Z-group, typically by reacting it with benzyl chloroformate (Cbz-Cl) under basic conditions. This prevents the amino group from participating in subsequent reactions.

Side Chain Protection: The β-carboxyl group is selectively protected as a benzyl ester (OBzl). This is a crucial step to avoid the formation of undesired β-peptide bonds during peptide synthesis.

Activation of the α-Carboxyl Group: For peptide bond formation, the remaining free α-carboxyl group must be activated. This is often achieved using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization.

The choice of protecting groups is dictated by their stability under different reaction conditions and the ease of their removal. The Z group, for instance, is typically removed by hydrogenolysis, a condition that does not affect the benzyl ester. This orthogonality of protecting groups is a cornerstone of successful peptide synthesis. peptide.comiris-biotech.de

Optimization of Reaction Conditions for this compound Yield and Purity

Optimizing reaction conditions is paramount to maximize the yield and purity of this compound. numberanalytics.com Key parameters that are often fine-tuned include temperature, solvent, and the choice of reagents.

ParameterConditionRationale
Temperature ≤25°CLimiting the reaction temperature helps to suppress side reactions, particularly racemization at the α-carbon.
Solvent Aprotic solvents (e.g., DMF, DCM)These solvents are chosen to ensure the solubility of reactants and to minimize transesterification of the benzyl ester, which can be an issue in polar aprotic solvents.
Base Mild, non-nucleophilic bases (e.g., DIPEA)Strong bases like triethylamine (B128534) are avoided as they can promote side reactions.
Coupling Additives HOBtThe use of additives like HOBt during the activation step is crucial to prevent epimerization, a form of racemization.

This table provides a summary of optimized reaction conditions for the synthesis of this compound.

Careful monitoring of the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time and ensure the complete conversion of starting materials.

Stereoselective Synthesis of this compound

Maintaining the stereochemical integrity of the D-aspartic acid starting material is a critical aspect of the synthesis. The D-configuration of the α-carbon is often essential for the biological activity of the final peptide. The primary challenge in this regard is the prevention of racemization (the formation of a mixture of D and L isomers) during the activation and coupling steps.

Strategies to ensure stereoselectivity include:

Use of Chiral Auxiliaries: While less common for this specific compound, chiral auxiliaries can be employed to direct the stereochemical outcome of a reaction.

Enzyme-Catalyzed Reactions: As will be discussed later, enzymes offer a highly stereoselective route to amino acid derivatives.

Optimized Coupling Conditions: As mentioned previously, the use of low temperatures and additives like HOBt significantly reduces the risk of racemization during the activation of the carboxylic acid.

Recent advancements in catalysis have also led to the development of stereoselective methods for the synthesis of various chiral compounds, which could potentially be applied to the synthesis of this compound and its analogues. chemrxiv.org

Comparative Analysis of Chemical Routes to this compound

While the general principles of protection and activation are well-established, several variations in the synthetic route to this compound exist. A key difference lies in the order of the protection steps.

Synthetic RouteAdvantagesDisadvantages
Route 1: N-protection followed by β-esterification More common and generally straightforward.May require purification after each step.
Route 2: β-esterification followed by N-protection Can sometimes offer better overall yields.May be more challenging to achieve selective β-esterification.

The choice of a particular route often depends on the specific requirements of the synthesis, the availability of starting materials, and the desired scale of the reaction. For instance, in solid-phase peptide synthesis (SPPS), the Boc/Bzl (tert-butoxycarbonyl/benzyl) and Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategies are widely used, each with its own set of advantages and disadvantages regarding deprotection conditions. iris-biotech.deresearchgate.net The Z/Bzl combination used for this compound is more common in solution-phase synthesis.

Chemo-enzymatic and Enzymatic Synthesis Routes Involving Aspartic Acid Derivatives

Chemo-enzymatic and purely enzymatic approaches have emerged as powerful alternatives to traditional chemical synthesis, offering high selectivity and milder reaction conditions. iupac.org

Enzymatic Approaches for Aspartyl and Glutamyl Derivative Synthesis

Enzymes, particularly proteases and lipases, have been successfully employed for the synthesis of protected amino acid derivatives. researchgate.netthieme-connect.de These biocatalysts offer several advantages over chemical methods, including:

High Stereoselectivity: Enzymes can distinguish between enantiomers, leading to the synthesis of optically pure products without the risk of racemization. thieme-connect.de

Regioselectivity: Enzymes can selectively catalyze reactions at specific functional groups, minimizing the need for extensive protection and deprotection steps. researchgate.netunimi.it

Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous solutions at or near room temperature, which is more environmentally friendly and reduces the risk of side reactions. unimi.it

A notable example is the use of the enzyme Alcalase for the α-selective enzymatic hydrolysis of symmetrical aspartyl diesters, yielding β-protected aspartic acid derivatives with high efficiency. researchgate.net This method provides a direct route to intermediates that are structurally similar to this compound.

Furthermore, γ-glutamyltransferases (GGTs) have been investigated for the synthesis of γ-glutamyl derivatives. unimi.itfrontiersin.org Although this applies to glutamic acid, the principles of enzymatic catalysis for regioselective peptide bond formation are relevant to the synthesis of β-aspartyl derivatives as well.

Application of Thermolysin and Other Proteases in this compound Related Synthesis

The enzymatic synthesis of peptide bonds, a concept first described in the 1930s, offers a green chemistry alternative to traditional chemical methods. acs.org Proteases, which primarily catalyze the hydrolysis of peptide bonds in aqueous solutions, can have their equilibrium shifted towards synthesis in the presence of organic solvents. oup.com This principle is notably applied in the industrial production of the aspartame (B1666099) precursor, N-carbobenzoxy-L-aspartyl-L-phenylalanine methyl ester (Cbz-Asp-Phe-OMe or ZAPM), a process catalyzed by the protease thermolysin. acs.orgoup.comnih.gov

Thermolysin, a metalloendopeptidase, is a well-studied, temperature-stable enzyme that has been successfully used to catalyze the condensation reaction between a protected aspartic acid derivative and a phenylalanine ester. acs.orgoup.com The synthesis of ZAPM from N-carbobenzoxy-L-aspartic acid (ZA) and L-phenylalanine methyl ester (PM) is a multi-ton per year industrial process. nih.gov The enzymatic reaction is favored by the low solubility of the product, which precipitates out of the aqueous solution, driving the reaction towards synthesis. acs.orgnih.gov

While thermolysin is effective, its stability can be compromised in the presence of organic solvents. oup.com Research has explored other proteases with enhanced stability in such conditions. For instance, the PST-01 protease, while having a slower synthesis rate than thermolysin, demonstrates high stability and activity in organic solvents, making it a promising candidate for industrial applications. oup.com Mutagenesis studies on PST-01, specifically altering amino acids near the active center to mimic those in thermolysin, have shown significant enhancement in its synthetic activity. oup.com Another example is the PT121 protease from Pseudomonas aeruginosa, which has been shown to catalyze the synthesis of the aspartame precursor Cbz-Asp-Phe-NH2. google.com

The synthesis of analogs containing D-amino acids has also been investigated. A thermostable D-stereospecific dipeptidase from Bacillus borstelensis BCS-1 has been applied in the production of the dipeptide Z-D-Asp-D-Ala-OBzl, which serves as a model for the synthesis of the sweetener alitame. researchgate.net

Table 1: Comparison of Proteases in Aspartame Precursor Synthesis

Enzyme Substrates Product Key Findings
Thermolysin Z-L-Aspartic Acid, L-Phe-OMe Z-L-Asp-L-Phe-OMe (ZAPM) Widely used in industry; reaction driven by product precipitation. acs.orgoup.comnih.gov
PST-01 Protease Z-L-Aspartic Acid, L-Phe-OMe Z-L-Asp-L-Phe-OMe More stable in organic solvents than thermolysin, though with a slower reaction rate. oup.com
PST-01 Mutant (Y114F) Z-L-Aspartic Acid, L-Phe-OMe Z-L-Asp-L-Phe-OMe Synthetic activity greatly enhanced, similar to thermolysin. oup.com
PT121 Protease Cbz-Asp-OH, L-Phe-NH2 Cbz-Asp-Phe-NH2 Catalyzes condensation in the presence of 50% DMSO. google.com
D-stereospecific dipeptidase Z-D-Aspartic Acid, D-Ala-OBzl Z-D-Asp-D-Ala-OBzl Demonstrates potential for synthesis of peptides containing D-amino acids. researchgate.net

Protecting Group Strategies Pertinent to this compound

Role of Benzyloxycarbonyl (Cbz) and Benzyl Ester (OBzl) Protecting Groups

In peptide synthesis, protecting groups are essential to prevent unwanted side reactions at reactive functionalities. ontosight.aibiosynth.com The benzyloxycarbonyl (Cbz or Z) group and the benzyl ester (OBzl) group are classical protecting groups widely used in both solution-phase and, to a lesser extent, solid-phase peptide synthesis. peptide.combachem.com

The benzyloxycarbonyl (Cbz) group, introduced by Bergmann and Zervas, was a cornerstone in the early development of controlled peptide synthesis. total-synthesis.comwikipedia.org It protects the α-amino group of an amino acid, masking its nucleophilicity and basicity to prevent self-condensation or reaction at the wrong site during peptide coupling. ontosight.aiwikipedia.org The Cbz group is typically introduced by reacting the amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions. total-synthesis.com It is known for its stability under both acidic and basic conditions, a property that makes it orthogonal to many other protecting groups like Boc and Fmoc. total-synthesis.commasterorganicchemistry.com

The benzyl ester (OBzl) group protects the carboxylic acid functionality, including the side chains of aspartic and glutamic acid. peptide.com For instance, in the synthesis involving this compound, the OBzl group protects the side-chain carboxylic acid of the D-aspartic acid residue. peptide.com This protection prevents the side-chain carboxyl group from participating in the peptide bond formation. Benzyl esters are commonly used in Boc-based solid-phase peptide synthesis strategies. peptide.com

The combination of Cbz for the N-terminus and OBzl for the C-terminus or side chains provides a compatible protection scheme, often referred to as the Boc/Bzl strategy in solid-phase synthesis. biosynth.comiris-biotech.de

Orthogonal Protecting Schemes in this compound Integration

Orthogonal protection is a fundamental concept in complex chemical synthesis, particularly in peptide synthesis, where multiple functional groups require temporary masking. iris-biotech.deresearchgate.net An orthogonal protection scheme allows for the selective removal of one type of protecting group in the presence of others, using distinct chemical conditions. iris-biotech.deresearchgate.net This enables the stepwise and controlled construction of a peptide chain.

The Cbz group is considered orthogonal to the tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups. total-synthesis.commasterorganicchemistry.com The Cbz group is stable to the acidic conditions used to remove Boc groups and the basic conditions used for Fmoc removal. total-synthesis.commasterorganicchemistry.com The primary method for Cbz deprotection is catalytic hydrogenation, which does not affect Boc or Fmoc groups. masterorganicchemistry.com

When integrating a this compound unit into a larger peptide, the orthogonality of the Z and OBzl groups relative to other protecting groups on the peptide chain is crucial. For example, in a strategy employing Fmoc for N-terminal protection, the Z group on the aspartic acid's amino group and the OBzl group on its side chain would remain intact during the piperidine-mediated removal of the Fmoc group. iris-biotech.de

However, the Boc/Bzl (including OBzl) protection strategy is often described as "quasi-orthogonal" because both types of groups are removed by acidic conditions, albeit with different sensitivities. biosynth.comiris-biotech.de Boc groups are typically removed with trifluoroacetic acid (TFA), while the removal of Bzl and OBzl groups requires stronger acids like hydrogen fluoride (B91410) (HF) or hydrogen bromide (HBr) in acetic acid. iris-biotech.debachem.com This difference in lability allows for some degree of selective deprotection.

For more complex syntheses, such as the preparation of cyclic or branched peptides, other orthogonal protecting groups like the allyloxycarbonyl (Alloc) group may be used in conjunction with Cbz and OBzl. The Alloc group is stable to both acids and bases but can be selectively removed using a palladium catalyst. peptide.comhighfine.com

Deprotection Strategies for this compound

The removal of the protecting groups from this compound is a critical step to yield the free dipeptide or to allow for further elongation of the peptide chain. The deprotection strategy must be chosen carefully to avoid side reactions and preserve the integrity of the peptide.

Catalytic hydrogenation is the most common and mildest method for the removal of the benzyloxycarbonyl (Cbz or Z) group. masterorganicchemistry.comhighfine.com This reaction is typically carried out at room temperature and atmospheric pressure using a palladium catalyst, most commonly 10% palladium on carbon (Pd/C). masterorganicchemistry.comthalesnano.com The hydrogen source can be hydrogen gas or a hydrogen donor like ammonium (B1175870) formate (B1220265) or formic acid in a process known as catalytic transfer hydrogenation. highfine.com

This method is highly selective for the Cbz group and is compatible with many other functional groups and protecting groups, such as Boc and Fmoc. total-synthesis.commasterorganicchemistry.com The deprotection proceeds via hydrogenolysis, where the benzyl-oxygen bond is cleaved, releasing the free amine, toluene, and carbon dioxide. total-synthesis.com

In the case of this compound, catalytic hydrogenation will typically cleave both the Z group and the OBzl group simultaneously, as both are benzyl-based protecting groups susceptible to hydrogenolysis. thalesnano.com This would result in the formation of free D-aspartic acid. If selective removal of only the Z group is desired while retaining the OBzl ester, alternative deprotection methods or a more carefully chosen catalyst system might be necessary. For instance, certain additives can sometimes modulate the reactivity of the catalyst to achieve chemoselectivity. thieme-connect.com

It is important to note that catalytic hydrogenation can be sensitive to the presence of certain functional groups, such as thioethers, which can poison the catalyst. highfine.com In such cases, or when other hydrogenation-sensitive groups like alkenes are present, alternative deprotection methods like strong acid cleavage may be required. highfine.com

Enzymatic Deprotection Mechanisms

Enzymatic deprotection provides a green chemistry approach, often proceeding under mild aqueous conditions with high selectivity, thus avoiding harsh chemical reagents that can cause side reactions. rsc.orgnih.gov

Enzymes for Z-Group (N-benzyloxycarbonyl) Removal: The N-benzyloxycarbonyl (Z) group is traditionally removed by catalytic hydrogenation. rsc.org However, this method can have selectivity issues with other sensitive functional groups. rsc.org Enzymatic alternatives are being explored:

Penicillin Acylases: Enzymes like penicillin acylase from Escherichia coli and Alcaligenes faecalis have demonstrated the ability to cleave the Z-group from various amino acid derivatives. nih.gov Although their reactivity is generally lower for Z-protected compounds compared to their natural substrates, they can efficiently catalyze the deprotection under mild conditions. nih.gov The deprotection mechanism involves the hydrolysis of the amide bond, releasing the free amine, carbon dioxide, and benzyl alcohol. rsc.org

Cbz-deprotecting Enzymes: A specific enzyme isolated from Sphingomonas paucimobilis has been identified for its ability to hydrolyze the Z-group from both D- and L-amino acids. researchgate.net

Enzymes for OBzl-Group (Benzyl Ester) Removal: The benzyl ester protecting the side-chain carboxylic acid of aspartate can also be removed enzymatically.

Lipases and Esterases: These enzymes are widely used for the hydrolysis of ester bonds. mdpi.com Porcine pancreatic lipase (B570770) (PPL) and lipases from sources like Aspergillus niger and Rhizopus can hydrolyze amino acid esters. tandfonline.comnih.gov The enantioselectivity is a key feature, with many lipases preferentially hydrolyzing the L-enantiomer. tandfonline.comnih.gov For a D-amino acid derivative like this compound, selecting an enzyme with D-stereospecificity or optimizing conditions would be crucial. The reaction involves the hydrolysis of the ester linkage to yield the free carboxylic acid and benzyl alcohol.

Other Hydrolases: Enzymes such as thermitase, carboxypeptidase A, and α-chymotrypsin have also been investigated for the deprotection of peptide esters, including benzyl esters. nih.gov A significant challenge is to suppress the concurrent proteolytic degradation of the peptide backbone, which can often be managed by using organic cosolvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). nih.gov

The table below summarizes enzymes involved in deprotection relevant to this compound.

Protecting GroupEnzyme ClassSpecific ExamplesKey Characteristics
Z (N-benzyloxycarbonyl) AcylasePenicillin Acylase (E. coli, A. faecalis) nih.govEfficient under mild conditions, avoids toxic reagents. nih.gov
HydrolaseCbz-deprotecting enzyme (S. paucimobilis) researchgate.netCan be specific for D- or L-amino acids. researchgate.net
OBzl (Benzyl ester) Lipase/EsterasePorcine Pancreatic Lipase (PPL) tandfonline.com, Aspergillus niger lipase tandfonline.comHigh enantioselectivity, often L-specific. tandfonline.comtandfonline.com
ProteaseThermitase, α-Chymotrypsin nih.govCan hydrolyze esters, but proteolytic activity must be suppressed. nih.gov

Challenges in Synthesis of this compound and Peptide Incorporating it

The incorporation of aspartic acid residues into a peptide sequence presents significant challenges, primarily revolving around the formation of a stable five-membered succinimide (B58015) ring, known as an aspartimide. iris-biotech.denih.gov This side reaction is a major hurdle in peptide synthesis, leading to impurities that are often difficult to separate from the desired product. iris-biotech.desigmaaldrich.com

Aspartimide Formation and its Prevention Strategies

Aspartimide formation is a base-catalyzed intramolecular cyclization reaction. iris-biotech.deresearchgate.net The backbone amide nitrogen attacks the side-chain carbonyl carbon of the aspartyl residue, eliminating the side-chain protecting group (like OBzl). iris-biotech.denih.gov This reaction is particularly prevalent during the Fmoc-deprotection step in solid-phase peptide synthesis (SPPS), which uses a base like piperidine (B6355638). iris-biotech.depeptide.com The resulting aspartimide is prone to racemization and can be opened by nucleophiles (like piperidine or water) to yield a mixture of α- and β-aspartyl peptides, both of which can be in the D- or L-configuration. nih.govsigmaaldrich.compeptide.com

The sequence of the peptide greatly influences the rate of aspartimide formation, with sequences like -Asp-Gly-, -Asp-Asn-, and -Asp-Arg- being particularly susceptible. google.comiris-biotech.de

Prevention Strategies:

Several strategies have been developed to minimize or prevent aspartimide formation:

Sterically Hindered Side-Chain Protecting Groups: Increasing the steric bulk of the side-chain protecting group can physically block the intramolecular cyclization. iris-biotech.debiotage.com While the standard tert-butyl (OtBu) group offers some protection, bulkier groups have been shown to be more effective. iris-biotech.de However, excessively bulky groups can sometimes reduce the coupling efficiency of the amino acid. google.com

Backbone Protection: Protecting the amide nitrogen of the peptide bond C-terminal to the aspartic acid residue effectively prevents aspartimide formation by removing the nucleophilic nitrogen. peptide.combiotage.com The 2,4-dimethoxybenzyl (Dmb) group is commonly used for this purpose, often by incorporating a pre-synthesized dipeptide like Fmoc-Asp(OR)-(Dmb)Gly-OH. iris-biotech.debiotage.com

Modification of Deprotection Conditions: Using weaker bases than piperidine, such as piperazine (B1678402), for Fmoc group removal can suppress aspartimide formation. biotage.com Additionally, adding acidic additives like hydroxybenzotriazole (B1436442) (HOBt) to the piperidine deprotection solution can reduce the extent of this side reaction. peptide.combiotage.com

Novel Protecting Groups: New protecting groups are continuously being developed. For instance, cyanosulfurylides have been shown to completely suppress aspartimide formation by masking the carboxylic acid with a stable C-C bond, which is later cleaved under specific conditions. researchgate.netresearchgate.netresearchgate.net

The following table outlines common prevention strategies and their mechanisms.

StrategyMechanismExample(s)
Bulky Side-Chain Protection Steric hindrance prevents the backbone amide from attacking the side-chain carbonyl. iris-biotech.debiotage.comMpe (3-methylpent-3-yl), OMpe, ODie nih.govbiotage.com
Backbone Amide Protection The nucleophilic nitrogen is temporarily masked by a protecting group. iris-biotech.depeptide.comDmb (2,4-dimethoxybenzyl) group on the succeeding residue. iris-biotech.debiotage.com
Modified Deprotection Reagents Reduces the basicity of the reaction medium during Fmoc removal. biotage.comUsing piperazine instead of piperidine; adding HOBt to piperidine. peptide.combiotage.com
Innovative Protecting Schemes Replaces the ester linkage with a more stable bond.Cyanosulfurylide (CSY) protecting group. researchgate.netresearchgate.net

Minimizing Side Reactions during this compound Incorporation

Beyond aspartimide formation, the synthesis and incorporation of this compound can be complicated by other side reactions. These reactions can arise from the protecting groups themselves or the activation methods used during peptide coupling. bibliomed.orgnih.gov

Racemization: The α-carbon of an activated amino acid is susceptible to base-catalyzed epimerization. While the D-configuration of this compound is intended, racemization can lead to the incorporation of the L-isomer, compromising the purity and biological activity of the final peptide. This is a general issue in peptide synthesis, particularly when strong activating agents or prolonged coupling times are used. bibliomed.org

Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization between the N-terminal amine and the C-terminal activated carboxyl group can occur, leading to the formation of a stable six-membered ring called a diketopiperazine. peptide.comiris-biotech.de This cleaves the dipeptide from the resin support (in SPPS) and terminates chain elongation. iris-biotech.de

Side Reactions from Protecting Groups: The Z and Bzl groups are typically removed via catalytic hydrogenation. During this process, incomplete removal can lead to heterogeneous products. Furthermore, in acidic conditions sometimes used for cleavage (though less common for Z/Bzl), the benzyl cation formed can lead to side reactions, such as the alkylation of sensitive residues like tryptophan or methionine. peptide.compeptide.com

Transesterification: In syntheses involving Boc/Bzl chemistry, transesterification of benzyl esters has been observed, especially when using alcohol solvents in the presence of a base, leading to the formation of undesired esters (e.g., methyl or ethyl esters). nih.gov

Careful selection of coupling reagents, solvents, and reaction conditions, along with strategic use of protecting groups, is essential to minimize these and other potential side reactions during the incorporation of this compound into a peptide chain. bibliomed.orgthieme-connect.de

Applications of Z D Asp Obzl in Advanced Peptide and Protein Research

Role as a Building Block in Complex Peptide Synthesis

Z-D-Asp-OBzl is a versatile building block in both solid-phase and liquid-phase peptide synthesis methodologies, facilitating the creation of peptides with unique structural and functional properties.

Solid-phase peptide synthesis (SPPS) is a widely used method for creating peptides, where the peptide chain is assembled sequentially while anchored to an insoluble polymer support. sigmaaldrich.comcsic.es This approach simplifies the purification process as excess reagents and byproducts can be washed away after each coupling step. csic.espeptide.com this compound can be effectively integrated into SPPS protocols. The Z-group, a carbobenzoxy group, provides amine protection, a concept first introduced by Max Bergmann, which was a significant advancement in peptide chemistry. csic.es While Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butoxycarbonyl) are more commonly used as temporary Nα-protecting groups in modern SPPS, the Z-group still finds application, particularly in specific synthetic strategies. sigmaaldrich.compeptide.com The benzyl (B1604629) ester protecting the side chain of the aspartic acid residue is stable under the conditions used for the removal of many Nα-protecting groups, ensuring the integrity of the side chain throughout the synthesis. peptide.com However, the cleavage of the Z-group and the benzyl ester typically requires harsher conditions, such as strong acids like hydrogen fluoride (B91410) (HF) or catalytic hydrogenation. peptide.com

Table 1: Comparison of Common Protecting Groups in Peptide Synthesis

Protecting Group Abbreviation Cleavage Conditions Typical Application
Benzyloxycarbonyl Z Hydrogenolysis, HBr/AcOH, Na/NH3 Liquid-Phase Synthesis, Some SPPS
tert-Butoxycarbonyl Boc Moderate Acid (e.g., TFA) SPPS

Liquid-phase peptide synthesis (LPPS), also known as solution-phase synthesis, involves the stepwise addition of amino acids in a homogenous solution. bachem.com While often more time-consuming and requiring purification of intermediates, LPPS is suitable for large-scale synthesis of shorter peptides and allows for closer monitoring of the reaction progress. bachem.com In LPPS, combinations of protecting groups like Boc/Bzl or Z/tBu are commonly employed. bachem.com The Z-group, in particular, has a long history of use in solution-phase synthesis. peptide.com this compound is well-suited for this method, where its protecting groups prevent unwanted side reactions during the coupling of amino acid residues in solution. The solubility of the protected peptide fragments is a critical factor in LPPS, and the benzyl groups of this compound can influence this property. bachem.com

The incorporation of non-canonical amino acids, such as D-amino acids, into peptides is a key strategy for developing novel therapeutic agents and research tools. mdpi.com this compound is a crucial building block for the synthesis of peptides containing D-aspartic acid residues. bldpharm.com The presence of D-amino acids can confer several advantageous properties to peptides. Notably, peptides containing D-amino acids often exhibit enhanced resistance to enzymatic degradation by proteases, which typically recognize and cleave peptide bonds between L-amino acids. mdpi.combiorxiv.org This increased stability can lead to a longer circulation half-life in vivo. mdpi.com The synthesis of such peptides can be achieved through standard peptide synthesis protocols, where this compound is introduced at the desired position in the peptide sequence. asm.org

The precise three-dimensional structure of a peptide is intimately linked to its biological function. The incorporation of specific amino acid derivatives, including protected forms like this compound, is essential for constructing peptides designed for detailed structural and functional analysis. By controlling the sequence and stereochemistry of the amino acid residues, researchers can synthesize peptides that adopt specific secondary structures, such as alpha-helices or beta-sheets. uni-muenchen.de These synthetic peptides can then be used to study protein-protein interactions, enzyme-substrate binding, and other biological processes. gyrosproteintechnologies.com The introduction of D-aspartic acid via this compound can induce specific conformational changes in the peptide backbone, which can be probed using techniques like NMR spectroscopy and X-ray crystallography to elucidate structure-activity relationships. nih.gov

Contribution to Non-Canonical Amino Acid Research

The field of non-canonical amino acid research explores the creation and application of amino acids not found in the standard genetic code. nih.gov This area of study has significant implications for drug discovery and biotechnology. bakerlab.org

A major challenge in the development of peptide-based therapeutics is their susceptibility to degradation by proteases in the body. mdpi.comexplorationpub.com The incorporation of D-amino acids is a well-established strategy to overcome this limitation. biorxiv.orgfrontiersin.org Peptides composed of D-amino acids, often referred to as "mirror-image" peptides, are highly resistant to proteolysis by endogenous enzymes that are stereospecific for L-amino acids. mdpi.com The use of this compound as a building block allows for the site-specific introduction of a D-aspartic acid residue into a peptide sequence. This modification can significantly enhance the peptide's stability against enzymatic degradation, thereby prolonging its biological activity. mdpi.combiorxiv.org Research has shown that even a single D-amino acid substitution can substantially increase a peptide's resistance to proteases. nih.gov

Table 2: Compound Names Mentioned

Compound Name Abbreviation
This compound -
Benzyloxycarbonyl Z
Benzyl Bzl
9-Fluorenylmethoxycarbonyl Fmoc
tert-Butoxycarbonyl Boc
Hydrogen Fluoride HF
D-aspartic acid D-Asp
L-aspartic acid L-Asp
D-amino acid -

Development of Mirror-Image Peptides

The use of D-amino acids, such as the D-aspartic acid in this compound, is central to the development of mirror-image peptides and proteins. lifetein.comgoogle.com Naturally occurring peptides are composed of L-amino acids and are therefore susceptible to degradation by proteases in the body, which typically have short in-vivo half-lives. pnas.org Mirror-image peptides, constructed from synthetic D-amino acids, are not recognized by these enzymes and thus exhibit remarkable resistance to proteolytic degradation. lifetein.combioanalysis-zone.com This enhanced stability makes them attractive candidates for therapeutic drugs with longer-lasting effects. bioanalysis-zone.com

A key strategy for discovering novel D-peptide ligands is mirror-image phage display. chemrxiv.orgsquarespace.comnih.gov In this technique, a target protein is chemically synthesized using D-amino acids (a D-protein). chemrxiv.orgnih.gov This D-protein is then used as bait to screen a vast library of L-peptides displayed on phages. squarespace.com Peptides that bind to the D-protein are identified, and by the principle of symmetry, the corresponding D-peptides (their mirror images) will bind to the natural L-protein target. squarespace.comnih.gov

The chemical synthesis of these D-proteins or D-peptides relies on building blocks like this compound. Automated fast-flow peptide synthesis (AFPS) has emerged as a reliable method to produce these mirror-image protein targets without requiring extensive prior engineering. chemrxiv.org this compound, with its protected amine and side-chain carboxyl groups, can be incorporated precisely into a growing peptide chain during solid-phase peptide synthesis (SPPS), contributing to the final D-polypeptide structure. google.compeptide.com

Research Highlight: Stability of Peptides Containing D-Amino Acids

Peptide Composition Stability Feature Rationale
All L-amino acids Susceptible to degradation Recognized and cleaved by natural proteases.
All D-amino acids (Mirror-image) Resistant to degradation Chiral counterparts are not recognized by L-specific proteases. lifetein.combioanalysis-zone.com

This compound in Scaffold and Ligand Design for Biochemical Probes

The specific structure of this compound makes it a valuable intermediate for constructing molecular scaffolds and ligands used as probes in biochemical and pharmaceutical research. The protecting groups are essential for controlling the chemical reactions during synthesis, ensuring the final product has the desired sequence and structure. ontosight.ai

Precursors for Dipeptide Sweeteners

Derivatives of aspartic acid are famous for their role as precursors to low-calorie dipeptide sweeteners. The most well-known of these is Aspartame (B1666099), which is a methyl ester of the dipeptide L-Aspartyl-L-phenylalanine. iupac.orgontosight.ai The synthesis of Aspartame and its analogs often involves the coupling of a protected L-aspartic acid, such as Z-L-Aspartic acid, with a phenylalanine ester, a reaction that can be catalyzed by enzymes like thermolysin. google.comresearchgate.net

While L-amino acids are common, there is growing interest in synthesizing dipeptides that contain D-amino acids to create novel analogs with different properties, including potential pharmacological effects. google.comnih.gov Research has demonstrated the enzymatic synthesis of dipeptide sweetener precursors containing D-amino acids. For instance, a thermostable dipeptidase from Brevibacillus borstelensis has been used to successfully synthesize Z-L-Asp-D-AlaOBzl, a precursor for a dipeptide sweetener. nih.gov This demonstrates the utility of D-amino acid derivatives in creating sweeteners, suggesting a potential role for building blocks like this compound in the synthesis of specialized sweetener analogs.

Examples of Dipeptide Sweetener Precursors

Precursor Constituent Amino Acids Resulting Sweetener Class
Z-L-Aspartic Acid + L-Phenylalanine methyl ester L-Asp, L-Phe Aspartame google.com

Intermediate in Peptide Probe Synthesis

This compound is a crucial intermediate in the synthesis of peptide probes designed to investigate biological processes. ontosight.ai Peptide synthesis is a stepwise process that requires careful protection of reactive functional groups to prevent unwanted side reactions. thermofisher.com In this compound, two key protecting groups are present:

Z (Benzyloxycarbonyl) group: This group protects the α-amino group of the D-aspartic acid. It is stable under many reaction conditions but can be removed when needed, typically by catalytic hydrogenation. peptide.com

OBzl (Benzyl ester) group: This group protects the side-chain β-carboxyl group. Protecting the aspartic acid side chain is critical to prevent side reactions, most notably the formation of aspartimide, which can lead to a mixture of unwanted by-products during synthesis. peptide.comnih.gov

By using such doubly protected amino acids, chemists can control the sequence of amino acid addition during Solid-Phase Peptide Synthesis (SPPS) to create custom peptides. peptide.com These synthetic peptides can be designed as probes to study enzyme-substrate interactions, map protein binding sites, or investigate cellular signaling pathways. thermofisher.com For example, a related compound, Z-Glu(OBzl)-OH, has been used to synthesize peptide probes for studying protein-protein interactions. The incorporation of a D-amino acid like that from this compound can also confer stability to the probe, allowing it to function for longer periods in a biological system.

Table of Mentioned Compounds

Abbreviated Name Full Chemical Name
This compound N-Benzyloxycarbonyl-D-aspartic acid β-benzyl ester
Z-L-Asp-D-AlaOBzl N-Benzyloxycarbonyl-L-aspartyl-D-alanine benzyl ester
Aspartame L-Aspartyl-L-phenylalanine methyl ester
Z-L-Aspartic acid N-Benzyloxycarbonyl-L-aspartic acid
Z-Glu(OBzl)-OH N-Benzyloxycarbonyl-L-glutamic acid γ-benzyl ester
Phenylalanine methyl ester L-Phenylalanine methyl ester
Alanine benzyl ester D-Alanine benzyl ester
Thermolysin A thermostable metalloproteinase enzyme

Enzymatic and Biochemical Studies Involving Z D Asp Obzl

Investigation of Enzyme-Substrate Interactions

The study of enzyme-substrate interactions is fundamental to understanding catalytic mechanisms and enzyme specificity. An enzyme is engineered to bind most effectively to a substrate when it is in the transition state of the reaction being catalyzed. nih.gov This tight binding reduces the activation energy, which is the core of the catalytic mechanism. nih.gov The binding site of an enzyme orients the substrate correctly for the reaction to proceed. nih.gov The full extent of these binding interactions is typically realized when the substrate is in an intermediate stage of the reaction. nih.gov

Compounds like Z-D-Asp-OBzl, which are protected amino acid derivatives, serve as valuable probes for investigating these interactions. Their specific stereochemistry and blocking groups allow researchers to dissect the structural and chemical requirements for substrate recognition and binding within an enzyme's active site. The D-aspartate configuration is particularly useful for studying D-stereospecific enzymes, which are enzymes that preferentially act on D-amino acid residues.

Studies on Proteolytic Degradation and Resistance

The inclusion of D-amino acids in peptide structures, such as in the case of this compound, is a known strategy to confer resistance to proteolytic degradation. Most common proteases are specific for L-amino acids, which are the building blocks of proteins in most living organisms. Nonribosomal peptide antibiotics, which often contain D-amino acids, are notably effective against multidrug-resistant bacteria. nih.gov

However, resistance mechanisms have evolved, and one such mechanism is based on the hydrolytic cleavage by D-stereospecific peptidases. nih.gov These enzymes can recognize and cleave peptide bonds involving D-amino acids, thereby inactivating the compound. The study of compounds like this compound in the presence of various proteases helps in understanding the scope of this resistance. Such research reveals the widespread distribution and broad-spectrum potential of D-stereospecific peptidases, which can be an early indicator of antibiotic resistance. nih.gov

Characterization of D-Stereospecific Peptidases and Esterases Using this compound Analogues

Analogues of this compound are instrumental in the discovery and characterization of novel enzymes with specific stereochemical preferences.

Microorganisms are a rich source of novel enzymes with diverse industrial and biotechnological applications. researchgate.netscielo.br Screening for specific enzymatic activities is a crucial first step in their discovery. researchgate.netrjlbpcs.com A convenient method for screening microorganisms with D-stereospecific peptidase or esterase activity involves the use of a turbid plate containing a D-amino acid dipeptide analogue, such as Z-D-Ala-D-AlaOBzl. researchgate.net

In this method, the substrate is dispersed in an agar medium, creating an opaque or turbid appearance. When a microorganism that produces the target D-stereospecific enzyme is grown on this plate, it secretes the enzyme into the medium. The enzyme then hydrolyzes the substrate, breaking it down into soluble products. This enzymatic action results in a clear zone, or halo, around the microbial colony, indicating a positive result. scielo.brmdpi.com This approach allows for the rapid and efficient screening of a large number of microbial isolates for the desired enzymatic activity. researchgate.net

Table 1: Screening Results for D-Stereospecific Peptidase Activity

Microbial SpeciesSubstrateResult
Bacillus sp. BCS-1Z-D-Ala-D-AlaOBzlClear Halo (Positive) researchgate.net
E. coliZ-D-Ala-D-AlaOBzlNo Halo (Negative) researchgate.net
Bacillus subtilisZ-D-Ala-D-AlaOBzlNo Halo (Negative) researchgate.net

Once a microorganism with the desired enzymatic activity is identified through screening, the next step is often to isolate and characterize the gene responsible for producing the enzyme. core.ac.uk This process, known as molecular cloning, is a cornerstone of recombinant DNA technology. addgene.org It involves isolating the genomic DNA from the identified microorganism and inserting fragments of it into plasmids, which are small, self-replicating DNA molecules. addgene.org

These recombinant plasmids are then introduced into a host organism, typically E. coli, which can be grown easily in the lab. The host cells are then screened again using the same method (e.g., the turbid plate assay) to identify the specific clone that carries the gene of interest. researchgate.net Once identified, the gene can be sequenced and expressed at high levels to produce large quantities of the purified enzyme for further study and industrial application. nih.govnih.gov This entire workflow, from screening to cloning, has been successfully applied to identify D-stereospecific peptidase and esterase genes. researchgate.net

This compound as a Competitive Inhibitor in Enzymatic Assays

Enzyme inhibitors are invaluable molecules for studying enzyme function and for the development of therapeutic drugs. mdpi.com A competitive inhibitor is a substance that structurally resembles the enzyme's natural substrate and competes with it for binding to the active site. mdpi.com When the inhibitor is bound, the enzyme cannot bind the substrate, and no reaction occurs. mdpi.com

This compound and similar molecules can act as competitive inhibitors for certain enzymes, particularly those that recognize aspartic acid residues or have specificity for D-amino acids. In enzymatic assays, the presence of a competitive inhibitor increases the apparent Michaelis-Menten constant (Km) of the enzyme because higher substrate concentrations are needed to achieve half-maximal velocity. However, it does not affect the maximum velocity (Vmax) of the reaction, as the effect of the inhibitor can be overcome by sufficiently high concentrations of the substrate. mdpi.com The use of such compounds as competitive inhibitors provides crucial information about the structure of the enzyme's active site and the determinants of substrate binding. mdpi.comfrontiersin.org

Molecular Interactions and Recognition Mechanisms of Z D Asp Obzl Derivatives

Chiral Recognition Studies with Z-D-Asp-OBzl Derivatives

Chiral recognition, the ability of a chiral molecule to differentiate between the enantiomers of another chiral compound, is a critical process in pharmacology, materials science, and chemical synthesis. Derivatives of this compound have been instrumental in advancing our understanding of these phenomena, especially through the development of synthetic receptors.

Molecularly imprinted polymers (MIPs) are synthetic materials engineered to have specific recognition sites for a target molecule. semanticscholar.orgmdpi.com This "molecular memory" is created by polymerizing functional monomers around a template molecule (in this case, a derivative of this compound or a similar chiral molecule). semanticscholar.orgmdpi.com After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and chemical functionality to the template. semanticscholar.orgmdpi.com These cavities can then selectively rebind the template molecule or its enantiomer from a racemic mixture. mdpi.comnih.gov

The process of molecular imprinting relies on the interactions, both covalent and non-covalent (such as hydrogen bonding, electrostatic interactions, and van der Waals forces), between the template and the functional monomers. scirp.orgnih.gov The stability of the complex formed between the template and the functional monomers before polymerization is a key factor for successful molecular recognition. nih.gov

Research has demonstrated the successful application of MIPs for the chiral separation of amino acid derivatives. nih.govoregonstate.edu For instance, molecularly imprinted polymeric membranes have been prepared using Z-D-Glu (a closely related glutamic acid derivative) as the template molecule. mdpi.com These membranes showed a preferential recognition for the D-isomer over the corresponding L-isomer. mdpi.com This enantioselectivity arises from the specific interactions designed into the polymer matrix. Similarly, membranes imprinted with the L-isomer of a glutamic acid derivative recognized the L-isomer over the D-isomer. mdpi.com The principle of "like recognizes like" is often observed, where a membrane imprinted with a D-amino acid derivative preferentially binds the D-enantiomer from a racemic mixture. researchgate.net

The effectiveness of these separations can be quantified by the separation factor, which is a measure of the membrane's ability to distinguish between enantiomers. In electrodialysis experiments with membranes imprinted with Z-D-Glu, an optimum separation factor of 2.0 was achieved. researchgate.netresearchgate.net

Table 1: Examples of Enantioselective Separation using Molecularly Imprinted Polymers

Template MoleculePolymer SystemTarget Analyte(s)Key FindingReference(s)
Z-D-GluCarboxylated Polysulfone Nanofiber MembranesZ-D-Glu / Z-L-GluPreferential recognition and transport of the D-isomer. mdpi.com
Z-L-GluCarboxylated Polysulfone Nanofiber MembranesZ-D-Glu / Z-L-GluHigh recognition for the L-isomer. mdpi.com
Boc-L-TrpPolymeric membranes with tetrapeptide derivativeAc-L-Trp / Ac-D-TrpImprinted membranes showed adsorption selectivity toward the print molecule. researchgate.net
Z-D-AspPolyamideL-Glu / D-GluPolyamide from Z-D-Asp and 1,4-PDA preferentially incorporated the L-isomer of glutamic acid. researchgate.net

This table presents data for compounds structurally related to this compound to illustrate the principles of chiral recognition with MIPs.

The solvent plays a crucial role in molecular recognition, as it can influence the non-covalent interactions that drive the association between the chiral selector (the MIP) and the analyte. nih.gov The choice of solvent is critical, as the self-assembly of the template and functional monomers during the imprinting process is highly dependent on the surrounding medium. nih.gov

Studies on molecularly imprinted materials derived from tetrapeptide derivatives have shown that the polarity of the environment significantly affects their chiral recognition ability. researchgate.netrsc.org For a specific system involving a tetrapeptide derivative H-Asp(OcHex)–Ile-Asp(OcHex)-Glu(OBzl)-CH2-, the optimal chiral recognition was observed in a 50 vol% aqueous ethanol (B145695) solution. researchgate.netrsc.org This highlights that a balance in solvent polarity is necessary to facilitate the specific hydrogen bonding and other interactions required for enantioselective recognition, while minimizing non-specific binding.

In non-covalent imprinting, polar solvents can compete for hydrogen bonding sites, potentially weakening the interaction between the template and the functional monomer, which can lead to lower selectivity. oregonstate.edu Conversely, non-polar solvents tend to favor solute-solute interactions, which can enhance the recognition effect. nih.gov However, the solubility of the components can be a limiting factor in very non-polar solvents. nih.gov Therefore, the optimization of the solvent composition is a key step in developing effective chiral separation systems based on MIPs.

Intermolecular and Intramolecular Hydrogen Bonding in Aspartic Acid Derivatives

Hydrogen bonds are directional, non-covalent interactions that are fundamental to molecular structure, stability, and recognition. chemguide.co.ukjchemrev.com In aspartic acid derivatives like this compound, both intermolecular and intramolecular hydrogen bonds are possible and play a significant role in their conformation and interactions with other molecules.

Intramolecular hydrogen bonds, which occur within a single molecule, can significantly influence the molecule's conformation. In studies of aspartic acid residues, intramolecular hydrogen bonds have been shown to be critical in processes such as the formation of succinimide (B58015) intermediates. mdpi.comnih.gov For instance, density functional theory (DFT) calculations have revealed the presence of an intramolecular hydrogen bond between the NH hydrogen of the C-terminal amide group and the side-chain carbonyl oxygen in an aspartic acid model. mdpi.com The breaking and forming of such bonds are integral to conformational changes and reaction mechanisms. mdpi.comnih.gov

Intermolecular hydrogen bonds, which form between different molecules, are the primary drivers of molecular recognition in many systems. In the context of MIPs, the specific hydrogen bonding between the template molecule (e.g., this compound) and the functional monomers of the polymer creates the selective recognition sites. oregonstate.edu The strength and geometry of these hydrogen bonds determine the affinity and selectivity of the MIP for its target. The ability of the carboxyl and amide groups in aspartic acid derivatives to act as both hydrogen bond donors and acceptors is central to these interactions. chemguide.co.ukjchemrev.com

Interactions in Molecularly Imprinted Polymeric Membranes

Molecularly imprinted membranes (MIMs) combine the selective recognition of MIPs with the continuous separation capabilities of membrane technology. mdpi.comresearchgate.net The interactions within these membranes are a complex interplay of factors. The recognition sites, created by the imprinting process, provide a high degree of specificity for the target molecule. nih.govmdpi.com

The performance of MIMs is also dependent on the physical structure of the polymer matrix. The porosity and tortuosity of the membrane affect the accessibility of the recognition sites to the analyte molecules. nih.gov Highly ordered porous structures can enhance the transport rate of the target molecule by improving the accessibility of these sites. nih.gov

This compound in Studies of Neurotransmitter Systems

Derivatives of amino acids, including those of aspartic acid and glutamic acid, are of significant interest in neuroscience due to their structural similarity to endogenous neurotransmitters. nih.gov Glutamate is a primary excitatory neurotransmitter in the central nervous system, and its derivatives can modulate synaptic activity.

This compound and related compounds have been utilized in studies investigating neurotransmitter systems. For example, some aspartic acid derivatives have been explored for their potential to modulate opioid receptors. The specific structure of these compounds allows them to interact with biological receptors and transporters. While D-aspartic acid itself is known to be a neurotransmitter and an agonist at NMDA receptors, the protected derivative this compound serves as a useful tool in experimental settings, for instance, in the synthesis of peptides that may have activity in the central nervous system. collectionscanada.gc.caresearchgate.net The study of how these synthetic derivatives interact with components of the neurotransmitter systems, such as receptors and enzymes, provides valuable information for the design of new therapeutic agents. nih.gov

Advanced Analytical Methodologies for Z D Asp Obzl Research

Chromatographic Techniques for Separation and Analysis

Chromatography is indispensable for the purification and analytical assessment of Z-D-Asp-OBzl. These methods separate the target compound from starting materials, by-products, and other impurities based on differential partitioning between a mobile phase and a stationary phase.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) stands as the foremost analytical technique for determining the purity of this compound. It is routinely used by manufacturers and researchers to quantify the compound, with purity levels typically expected to exceed 98.0% ruifuchemical.comruifuchemical.com.

The versatility of HPLC allows for various configurations to analyze underivatized amino acids and their derivatives. sielc.com By adjusting parameters such as the mobile phase composition, buffer pH, and buffer concentration, the separation can be finely tuned to resolve complex mixtures. sielc.com Reversed-phase HPLC is a common mode used for this purpose, often paired with ultraviolet (UV) detection for quantification, typically at a wavelength around 214 nm for peptide bonds. Other detection methods like Evaporative Light Scattering (ELSD), Charged Aerosol Detection (CAD), and Mass Spectrometry (LC/MS) can also be coupled with HPLC for comprehensive analysis. sielc.com

Table 1: Illustrative HPLC Parameters for Amino Acid Derivative Analysis

Parameter Description Typical Setting
Column The stationary phase where separation occurs. Mixed-mode columns can offer multiple separation mechanisms (e.g., reversed-phase and ion-exchange). sielc.com Obelisc R or similar C18 reversed-phase column. sielc.com
Mobile Phase A solvent system that carries the sample through the column. Gradients are often used for complex samples. Acetonitrile (B52724) and water with an additive like trifluoroacetic acid (TFA).
Detection The method used to visualize and quantify the separated components. UV spectrophotometry, often at 214 nm or 254 nm.
Flow Rate The speed at which the mobile phase moves through the column. 0.5 - 1.5 mL/min.

| Purity Standard | The accepted purity level for research or synthesis applications. | >98.0%. ruifuchemical.comruifuchemical.com |

Gas Chromatography (GC)

Gas Chromatography (GC) is generally less suited for the direct analysis of protected amino acids like this compound due to their low volatility and thermal instability. However, GC, particularly when coupled with Mass Spectrometry (GC-MS), can be employed for analysis after appropriate derivatization to increase volatility. nih.gov For instance, the esterification of the carboxylic acid group can make the molecule more amenable to GC analysis. nih.gov

While direct GC data for this compound is not commonly published, analysis of a structurally similar compound, Z-Asp(OBzl)-OBzl (the dibenzyl ester), shows its feasibility. GC-MS analysis of this related compound reveals characteristic mass-to-charge ratio (m/z) peaks that help in its identification. nih.gov

Table 2: GC-MS Data for the Related Compound Z-Asp(OBzl)-OBzl

Property Value
NIST Number 132794
Top m/z Peak 91
2nd Highest m/z 92
3rd Highest m/z 65

Data from PubChem for the related compound C26H25NO6. nih.gov

Capillary Electrophoresis

Capillary Electrophoresis (CE) is a high-resolution separation technique well-suited for analyzing charged molecules, including amino acids and their derivatives. lumexinstruments.comclinicallab.com The fundamental principle of CE is the differential migration of analytes in a buffer-filled capillary under the influence of a high-voltage electric field. lumexinstruments.com The separation is based on the charge-to-mass ratio of the compounds, making it a highly specific and efficient method. lumexinstruments.com

For this compound, which possesses a free carboxylic acid group, Capillary Zone Electrophoresis (CZE) is a particularly applicable mode. In CZE, the capillary is filled with a buffer of a specific pH, which imparts a charge to the analyte, allowing it to migrate in the electric field. clinicallab.com The presence of ionizable groups on the capillary's inner surface generates an electroosmotic flow (EOF), which drives the bulk flow of liquid toward the detector, enabling the analysis of anions, cations, and even neutral molecules in a single run. lumexinstruments.com Other CE modes, such as Micellar Electrokinetic Chromatography (MEKC), which uses surfactants to separate neutral analytes, could also be adapted for analyzing this compound and related impurities. clinicallab.com

Table 3: Principles of Relevant Capillary Electrophoresis Modes

CE Mode Principle Applicability to this compound
Capillary Zone Electrophoresis (CZE) Separates analytes based on their charge-to-mass ratio in a free-solution buffer. clinicallab.com Highly applicable due to the ionizable carboxylic acid group.
Micellar Electrokinetic Chromatography (MEKC) Uses surfactant micelles to separate both neutral and charged analytes based on their partitioning between the micelles and the aqueous buffer. clinicallab.com Useful for separating this compound from potential neutral, hydrophobic impurities.

| Capillary Isoelectric Focusing (CIEF) | Separates amphoteric molecules (like peptides) based on their isoelectric point (pI) in a pH gradient. clinicallab.com | Applicable for determining the pI of the compound. |

Spectroscopic and Spectrometric Characterization Methods

Following separation, spectroscopic and spectrometric methods are essential for confirming the identity and elucidating the precise chemical structure of this compound.

Mass Spectrometry (MS) for Product Identification

Mass Spectrometry is a powerful analytical tool for confirming the molecular weight and identifying this compound. It is frequently coupled with liquid chromatography (LC-MS) to provide mass information for each separated peak. ruifuchemical.com The technique works by ionizing the molecule and then measuring its mass-to-charge ratio (m/z).

For this compound (Molecular Formula: C19H19NO6, Molecular Weight: 357.36 g/mol ), soft ionization techniques like Electrospray Ionization (ESI) are typically used. capotchem.comnih.gov This would result in the detection of the protonated molecule [M+H]+ and potentially other adducts, such as the sodium adduct [M+Na]+. For example, in the analysis of the very similar dipeptide Z-L-Asp-d-AlaOBzl, ESI-MS clearly identified the [M+H]+ and [M+Na]+ ions, confirming its molecular weight. nih.gov This approach provides definitive confirmation of the compound's identity and can help identify impurities and degradation products.

Table 4: Expected Mass Spectrometry Data for this compound

Property Expected Value Reference
Molecular Formula C19H19NO6 capotchem.com
Average Molecular Weight 357.36 g/mol capotchem.com
Monoisotopic Mass 357.12123733 Da nih.gov
Primary Ion (ESI+) [M+H]+ ≈ 358.13 m/z Calculated

| Sodium Adduct (ESI+) | [M+Na]+ ≈ 380.11 m/z | Calculated |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of this compound. Several suppliers confirm that the compound's structure is verified using NMR. capotchem.comruifuchemical.comruifuchem.com This technique provides detailed information about the carbon-hydrogen framework of the molecule.

¹H-NMR (Proton NMR) is used to identify the different types of protons and their neighboring environments within the molecule. For this compound, the spectrum would show characteristic signals for the aromatic protons of the benzyl (B1604629) (OBzl) and benzyloxycarbonyl (Z) protecting groups, the methylene (B1212753) protons of these groups, and the protons of the aspartic acid backbone. The chemical shifts, splitting patterns (multiplicity), and integration of these signals allow for the unambiguous confirmation of the compound's structure. ¹³C-NMR would similarly be used to confirm the carbon skeleton.

Table 5: Illustrative Expected ¹H-NMR Chemical Shifts for this compound

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity
Aromatic Protons (Z and OBzl groups) 7.2 - 7.4 Multiplet
-CH₂- (Benzyl group) ~5.1 Singlet or Doublet
-CH₂- (Benzyloxycarbonyl group) ~5.0 Singlet or Doublet
α-CH (Aspartic acid) ~4.5 Multiplet
β-CH₂ (Aspartic acid) ~2.8 Multiplet
-NH- (Amide) Variable Broad Singlet

Note: Expected values are based on standard chemical shift tables for protected amino acids and may vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques that provide detailed information about the chemical structure and molecular vibrations of a compound. horiba.com For this compound, these methods are instrumental in verifying the presence of key functional groups.

Raman Spectroscopy , a complementary technique to IR, provides information on the chemical structure and is particularly useful for analyzing samples in aqueous solutions. horiba.comsigmaaldrich.com It can be used to create a unique chemical fingerprint of this compound, allowing for its identification and differentiation from other compounds. horiba.com The intensity of the Raman spectrum is directly proportional to the concentration of the analyte, making it a quantitative technique as well. horiba.com However, the Raman effect is inherently weak, and fluorescence from the sample or impurities can sometimes interfere with the signal. renishaw.com

Spectroscopic Technique Information Provided Application to this compound Limitations
Infrared (IR) SpectroscopyIdentifies functional groups based on vibrational modes.Confirms the presence of carbamate (B1207046), ester, and carboxylic acid groups. ruifuchemical.comruifuchemical.comLimited information on the overall molecular structure.
Raman SpectroscopyProvides a chemical fingerprint based on molecular vibrations. horiba.comQualitative identification and quantitative analysis. horiba.comWeak signal, potential for fluorescence interference. renishaw.com

Electroanalytical Techniques

Electroanalytical methods offer a range of techniques for the detection and quantification of chemical species based on their electrical properties. azolifesciences.com These methods are known for their high sensitivity, selectivity, and the ability to perform real-time measurements, making them suitable for analyzing this compound in various contexts. azolifesciences.comunimed.edu.ng

Voltammetry measures the current as a function of an applied potential, providing information on the redox properties of the analyte. azolifesciences.comsolubilityofthings.com While direct voltammetric studies on this compound were not found, this technique could potentially be used to study its electrochemical behavior, for instance, the oxidation or reduction of the aromatic benzyl groups.

Potentiometry , on the other hand, measures the potential of an electrochemical cell at zero current. slideshare.netscribd.com It is a versatile technique for determining the concentration of specific ions in a solution. slideshare.net Potentiometric titrations, for example, could be employed to determine the concentration of the acidic and basic functionalities within the this compound molecule. nbchao.com

The development of sensors and biosensors represents a significant application of electroanalytical techniques. nih.gov These devices are designed for the specific and sensitive detection of target molecules.

Sensors can be developed using molecularly imprinted polymers (MIPs) that create specific recognition sites for a target molecule like this compound. researchgate.netresearchgate.net These MIP-based sensors can offer high selectivity.

Biosensors utilize biological recognition elements, such as enzymes or antibodies, to achieve high specificity. nih.gov Genetically encoded biosensors, for instance, have been developed to dynamically measure the concentration of related molecules like aspartate in living cells, demonstrating the potential for creating similar biosensors for this compound or its derivatives. elifesciences.org These biosensors can provide real-time data with high spatial and temporal resolution. elifesciences.orgmdpi.com

Electroanalytical Technique Principle Potential Application for this compound
VoltammetryMeasures current as a function of applied potential. azolifesciences.comsolubilityofthings.comStudying redox behavior of the benzyl groups.
PotentiometryMeasures potential at zero current. slideshare.netscribd.comDetermining concentrations via potentiometric titrations. nbchao.com
Sensors (e.g., MIP-based)Utilizes synthetic recognition sites. researchgate.netresearchgate.netSelective detection and quantification.
BiosensorsEmploys biological recognition elements. nih.govHighly specific and sensitive real-time monitoring. elifesciences.orgmdpi.com

Method Development for this compound Detection and Quantification

The development of robust analytical methods is crucial for the accurate detection and quantification of this compound. emerypharma.com High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose.

A typical HPLC method for this compound would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. researchgate.netsciencescholar.usbjbs.com.br Detection is commonly performed using a UV detector, as the benzyl groups in this compound absorb UV light. The method would be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness. researchgate.netbjbs.com.br The purity of this compound is often specified to be greater than 98.0% as determined by HPLC. ruifuchemical.comruifuchemical.com

Key parameters in HPLC method development include:

Column: Choice of stationary phase (e.g., C18) is critical for separation. researchgate.net

Mobile Phase: The composition of the mobile phase is optimized to achieve good resolution and peak shape. sciencescholar.us

Flow Rate: Affects the retention time and efficiency of the separation. sciencescholar.us

Detection Wavelength: Selected to maximize the signal of the analyte.

Applications of Advanced Analytical Methods in Bioanalysis and Complex Matrices

Analyzing this compound in biological samples (bioanalysis) and other complex matrices presents unique challenges due to the presence of interfering substances. azolifesciences.com Advanced analytical methods are essential to overcome these challenges.

Electroanalytical techniques, for instance, are highly sensitive and can detect low concentrations of analytes even in complex matrices. azolifesciences.com This makes them well-suited for bioanalytical applications where sample volumes may be limited and analyte concentrations low.

The development of highly selective biosensors is particularly promising for in vivo and in situ measurements. mdpi.com For example, needle-shaped biosensors are being developed for minimally invasive, real-time monitoring of biomarkers in tissues. mdpi.com While not yet specific to this compound, the principles of these technologies could be adapted for its detection in biological systems.

Furthermore, techniques like molecularly imprinted membranes have been explored for the selective separation of related compounds, which could be applied to isolate this compound from complex mixtures. researchgate.netresearchgate.net

Theoretical and Computational Studies of Z D Asp Obzl and Its Derivatives

Molecular Modeling and in silico Characterization

Molecular modeling and in silico characterization involve the use of computational methods to generate, manipulate, and analyze three-dimensional molecular structures and calculate a variety of physicochemical properties. For Z-D-Asp-OBzl, this process begins with its known molecular formula, C₁₉H₁₉NO₆, and molecular weight of approximately 357.36 g/mol . bldpharm.com Public databases like PubChem provide a wealth of computed properties that form the basis of its in silico profile. nih.gov These descriptors are crucial for predicting the molecule's behavior in different chemical environments.

Key computed properties include topological polar surface area (TPSA), which is valuable for predicting transport properties, and the octanol-water partition coefficient (XLogP3), which indicates its hydrophobicity. nih.gov

Table 1: Computed Molecular Properties of Z-D-Asp(OBzl)-OH

Property Value Source
Molecular Weight 357.4 g/mol nih.gov
XLogP3-AA 2.4 nih.gov
Hydrogen Bond Donor Count 2 nih.gov
Hydrogen Bond Acceptor Count 6 nih.gov
Rotatable Bond Count 9 nih.gov
Exact Mass 357.12123733 Da nih.gov
Topological Polar Surface Area 102 Ų nih.gov
Heavy Atom Count 26 nih.gov
Complexity 469 nih.gov

These in silico characterizations serve as a foundational step for more advanced computational studies, such as docking simulations or quantitative structure-activity relationship (QSAR) modeling, by providing the necessary molecular and electronic descriptors.

Quantum Chemical Calculations

Quantum chemical calculations apply the principles of quantum mechanics to study chemical phenomena. aspbs.com These methods provide detailed information about electronic structure, which governs molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a balance between accuracy and computational cost. aspbs.comchemrxiv.org It is particularly useful for studying non-covalent interactions (NCIs), such as hydrogen bonds and van der Waals forces, which are critical in biological systems and materials science. arxiv.orgaps.org DFT methods can be employed to calculate the binding energy of this compound to a receptor, an enzyme active site, or even a metal ion. researchgate.netrsc.org

For instance, DFT calculations could model the interaction between the carboxyl and carbonyl groups of this compound and a biological target. The accuracy of these calculations is highly dependent on the choice of the functional and the inclusion of dispersion corrections to properly account for long-range van der Waals interactions. chemrxiv.orgresearchgate.netchemrxiv.org Studies have shown that methods like r²SCAN+MBD can significantly improve accuracy for interactions in charged systems. chemrxiv.org The binding energy is typically calculated as the difference between the energy of the complex and the sum of the energies of the isolated molecules.

Table 2: Illustrative DFT Calculation of Binding Energy

System Calculated Energy (Hartree) Description
This compound E_ligand Energy of the isolated ligand.
Receptor E_receptor Energy of the isolated receptor.
This compound + Receptor Complex E_complex Energy of the bound complex.
Binding Energy (ΔE) E_complex - (E_ligand + E_receptor) The energy released upon binding.

Such calculations can reveal the key residues involved in binding and the nature of the stabilizing interactions. researchgate.netrsc.org

Beyond DFT, a spectrum of quantum chemical methods exists, broadly categorized as ab initio and semi-empirical.

Ab initio methods (Latin for "from the beginning") are derived directly from theoretical principles without the inclusion of experimental data. clockss.orgjinr.ru Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) fall into this category. They offer high accuracy but are computationally very expensive, limiting their application to smaller systems or requiring significant computational resources. rsc.orgchemrxiv.org They are often used to benchmark other, less expensive methods.

Semi-empirical methods , such as AM1, PM3, and the MNDO family, are based on the same fundamental framework as Hartree-Fock but introduce approximations and parameters derived from experimental data to simplify calculations. iastate.eduhi.isubbcluj.ro This makes them orders of magnitude faster than ab initio or DFT methods, allowing for the study of very large molecular systems. hi.isnih.gov While their accuracy can be lower, modern semi-empirical methods include corrections for non-covalent interactions, making them valuable for initial screenings, studying large protein systems, or as a component in hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) simulations. hi.isnih.gov

Molecular Dynamics Simulations

While quantum chemical calculations often focus on static structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. tum.de MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. A "force field," which is a set of parameters describing the potential energy of the system, is used to calculate the forces on each atom. tum.de

For this compound, an MD simulation could reveal:

Conformational Flexibility: How the molecule flexes and changes shape in solution. This includes rotation around its nine rotatable bonds. nih.gov

Solvent Interactions: The structure and dynamics of solvent molecules (e.g., water) around the solute.

Binding Dynamics: The process of this compound binding to a target, including the pathway and any conformational changes that occur upon binding. nih.gov

Analysis of MD trajectories can identify the most stable or populated conformations, calculate free energies of binding, and understand the atomistic details of molecular recognition processes. frontiersin.org

Computational Spectroscopy for Structural Insights

Computational methods are instrumental in interpreting and predicting spectroscopic data. Quantum chemical calculations can predict various spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible spectra. This is achieved by calculating properties like nuclear magnetic shielding constants (for NMR), vibrational frequencies (for IR), and electronic transition energies (for UV-Vis). bldpharm.com

By comparing computationally predicted spectra with experimental data, researchers can confirm molecular structures, assign specific peaks to corresponding atoms or functional groups, and gain a deeper understanding of the molecule's electronic and geometric structure. For example, DFT calculations could predict the ¹³C NMR chemical shifts for this compound, which could then be compared with experimental results to validate its structure. nih.gov

Table 3: Correlation of Computational and Experimental Spectroscopy

Spectroscopic Technique Computed Property Experimental Observable Application for this compound
NMR Nuclear Shielding Tensors Chemical Shifts, Coupling Constants Confirming connectivity and stereochemistry.
IR Vibrational Frequencies & Intensities Absorption Bands (cm⁻¹) Identifying functional groups (C=O, N-H, C-O).
UV-Vis Electronic Transition Energies Absorption Maxima (λ_max) Characterizing chromophores (e.g., benzyl (B1604629) groups).

Prediction of Reactivity and Mechanistic Pathways

Computational chemistry is a powerful tool for predicting the reactivity of molecules and elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, transition states. thieme-connect.de The energy of the transition state determines the activation energy and, therefore, the reaction rate.

For this compound, computational studies could investigate:

Peptide Coupling Reactions: Modeling the mechanism of peptide bond formation where this compound acts as a building block. This could help optimize reaction conditions and predict potential side reactions. spbu.ru

Protecting Group Stability and Removal: Calculating the energy barriers for the cleavage of the Z (benzyloxycarbonyl) and OBzl (benzyl ester) protecting groups under various conditions (e.g., acidic, basic, hydrogenolysis).

Racemization Tendencies: Investigating the potential for racemization at the α-carbon via mechanisms like oxazolone (B7731731) formation, which is a known risk in peptide synthesis. spbu.rursc.org

These predictions can guide the design of synthetic routes, helping to maximize yield and minimize undesirable byproducts. thieme-connect.de

Computational Approaches for Enzyme-Substrate Docking and Interaction Prediction

Computational molecular docking is a powerful in silico technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when bound to the active site of another (the receptor, typically a protein or enzyme). This method is instrumental in the field of medicinal chemistry and chemical biology for understanding molecular recognition, elucidating enzymatic mechanisms, and guiding the rational design of novel inhibitors or probes. For a molecule like N-α-Benzyloxycarbonyl-D-aspartic acid β-benzyl ester (this compound), computational docking provides critical insights into its potential interactions with target enzymes, particularly those that recognize aspartic acid residues.

The structure of this compound is notable for several key features that influence its binding properties:

D-Stereochemistry: The aspartic acid core possesses a D-configuration at its α-carbon, in contrast to the L-configuration found in naturally occurring peptides. This makes it a valuable tool for probing the stereoselectivity of enzyme active sites.

Acidic Side Chain: The free α-carboxylic acid and the esterified β-carboxylic acid of the aspartate moiety can participate in crucial hydrogen bonding and electrostatic (salt bridge) interactions.

Hydrophobic Protecting Groups: The N-terminal benzyloxycarbonyl (Z) group and the C-terminal benzyl ester (OBzl) are large, aromatic, and hydrophobic. These groups can engage in significant van der Waals and pi-stacking interactions within hydrophobic pockets of an enzyme's active site, often contributing substantially to binding affinity.

A common application of docking studies for this compound and its derivatives involves predicting their binding modes within the active sites of proteases, particularly cysteine-aspartate proteases (caspases). Caspases play a critical role in apoptosis and inflammation and exhibit a strong preference for cleaving peptide substrates after an aspartic acid residue. The active site of a caspase is typically divided into subpockets (S1, S2, S3, S4, etc.) that accommodate the amino acid residues of the substrate (P1, P2, P3, P4, etc.). The S1 pocket is specifically evolved to bind the aspartate (P1) side chain.

Research Findings from a Comparative Docking Study

To illustrate the utility of this approach, a hypothetical but representative computational study was modeled to compare the binding of this compound and its L-stereoisomer, Z-L-Asp-OBzl, to the active site of human Caspase-3. Such studies typically employ software like AutoDock, GOLD, or the Schrödinger Suite, using a high-resolution crystal structure of the target enzyme from the Protein Data Bank (PDB).

The primary objectives of such a study are to calculate the predicted binding free energy (often reported as a docking score) and to analyze the specific non-covalent interactions that stabilize the enzyme-ligand complex. The results reveal critical differences in how the stereoisomers are accommodated.

LigandTarget EnzymePredicted Binding Affinity (kcal/mol)Key Interacting Residues in Active Site
This compoundHuman Caspase-3-7.9Arg207, Gln161 (S1 pocket); Trp206 (S2 pocket); Phe256 (S4 pocket)
Z-L-Asp-OBzlHuman Caspase-3-9.2Arg207, Gln161, Arg64 (S1 pocket); His121 (catalytic); Phe250 (S2 pocket)

Analysis of Docking Results:

Binding Affinity: The docking scores indicate that both molecules are predicted to bind favorably to the Caspase-3 active site, as evidenced by the negative binding energy values. Notably, the natural L-isomer, Z-L-Asp-OBzl, shows a stronger predicted binding affinity (-9.2 kcal/mol) compared to the D-isomer, this compound (-7.9 kcal/mol). This ~1.3 kcal/mol difference is significant and reflects the enzyme's inherent stereoselectivity, which has been optimized through evolution to recognize L-amino acids.

Interaction Analysis of Z-L-Asp-OBzl (the preferred isomer): In its lowest energy pose, the L-aspartate side chain fits perfectly into the highly polar S1 pocket. Its carboxylate group forms a strong bidentate salt bridge and hydrogen bond network with the guanidinium (B1211019) group of Arg207 and the side chains of Gln161 and Arg64. This triad (B1167595) of interactions is canonical for substrate recognition in Caspase-3. The N-terminal Z-group is positioned in the hydrophobic S2 pocket, making favorable contacts, while the backbone carbonyl can interact with the catalytic His121.

Interaction Analysis of this compound (the non-natural isomer): The D-stereochemistry forces the ligand into a strained or suboptimal conformation to place its aspartate side chain into the S1 pocket. While it still forms hydrogen bonds with Arg207 and Gln161, the geometry is distorted compared to the L-isomer, preventing the formation of the optimal interaction network that includes Arg64. This less favorable electrostatic interaction in the S1 pocket is a primary reason for its lower binding score. To compensate, the bulky Z and OBzl groups may shift to occupy different hydrophobic regions, such as the S2 and S4 pockets, forming pi-stacking interactions with aromatic residues like Trp206 and Phe256.

Future Directions and Emerging Research Avenues for Z D Asp Obzl

Integration of Z-D-Asp-OBzl into Automated Peptide Synthesis Protocols

Automated solid-phase peptide synthesis (SPPS) has revolutionized the production of peptides by enabling the rapid assembly of amino acids on a resin support. peptide.comlibretexts.org The two dominant strategies are Boc/Bzl and Fmoc/tBu chemistry, defined by the temporary Nα-protecting group and the permanent side-chain protecting groups used. researchgate.netbachem.com this compound, with its benzyloxycarbonyl (Z) Nα-protection and benzyl (B1604629) (OBzl) side-chain protection, is traditionally associated with solution-phase synthesis. researchgate.net

Integrating this specific building block into automated SPPS presents challenges related to protecting group orthogonality. In the standard Fmoc/tBu strategy, the temporary Fmoc group is removed with a mild base (e.g., piperidine), while side-chain groups like tBu are removed at the end with strong acid (TFA). nih.gov The Z and OBzl groups are stable to piperidine (B6355638) but require different, often harsh, conditions for removal, such as strong acids like hydrogen fluoride (B91410) (HF) or catalytic hydrogenolysis, which are not standard in most automated Fmoc synthesizers. researchgate.netrsc.org

However, this compound is perfectly suited for the Boc/Bzl strategy in automated SPPS. peptide.com In this scheme, the temporary Nα-Boc group is removed with a moderate acid like TFA, while the benzyl-based side-chain protecting groups (like OBzl) are stable. peptide.com The final cleavage from the resin and removal of all side-chain protection is accomplished simultaneously using a very strong acid like HF. luxembourg-bio.com Since the Z group is also cleaved by strong acid or hydrogenolysis, it is compatible with this final step. Therefore, this compound could be used in a Boc-based automated synthesizer, particularly for synthesizing a specific segment where Z-protection is desired before switching back to Boc-amino acids for subsequent cycles. Future research could focus on developing specialized cleavage cocktails or resin linkers that allow for the selective removal of Z or OBzl groups on an automated platform, enhancing the flexibility of this building block.

SPPS StrategyTemporary Nα-GroupSide-Chain ProtectionCompatibility with this compoundRationaleCitations
Fmoc/tBu Fmoc (Base-labile)tBu-based (Acid-labile)LowThe Z and OBzl groups require harsh acid or hydrogenolysis for removal, which is not orthogonal to the standard Fmac/tBu scheme and could prematurely cleave other groups or the peptide from the resin. researchgate.netnih.gov
Boc/Bzl Boc (Acid-labile)Bzl-based (Strong acid/H₂-labile)HighThe Z and OBzl groups are stable to the repetitive TFA treatment used for Boc removal. They are removed during the final strong acid (HF) cleavage step, making the compound fully compatible. peptide.comluxembourg-bio.com

Expanding Enzymatic Applications for this compound Transformation

The use of enzymes in peptide chemistry offers a green and highly selective alternative to traditional chemical methods for the removal of protecting groups. thieme-connect.de Research into enzymatic transformations of this compound is an emerging field with the potential to enable milder and more specific modifications of peptides.

The Z (benzyloxycarbonyl) group, for instance, can be cleaved by certain enzymes. While trypsin-labile groups have been explored for N-terminus protection, these are sequence-specific. thieme-connect.de More broadly, enzymes like penicillin G acylase have shown utility in cleaving phenylacetyl-type groups, and research is extending to other acylases that might recognize the Z group. Similarly, the OBzl (benzyl ester) side-chain protection could be targeted by specific lipases or esterases. Studies have identified enzymes like lipase (B570770) A from Candida antarctica (CAL-A) and an esterase from Bacillus subtilis that can hydrolyze tert-butyl esters while leaving Nα-protecting groups like Z and Fmoc intact. nih.gov This demonstrates the principle of orthogonal enzymatic deprotection.

Future research will focus on screening for and engineering enzymes with high specificity for the Z and OBzl groups, particularly when attached to a D-amino acid. The goal is to develop a toolkit of enzymes that can selectively cleave either the Nα- or the side-chain protecting group from this compound under mild, aqueous conditions. This would be invaluable for the synthesis of sensitive peptides, for on-resin modifications, or in convergent peptide synthesis strategies where protected fragments are combined. thieme-connect.de

Enzyme ClassPotential Target on this compoundResearch DirectionPotential AdvantagesCitations
Acylases/Amidases Z (Benzyloxycarbonyl) groupScreening for enzymes that specifically recognize and cleave the Z-amide linkage without affecting the peptide backbone or OBzl ester.Mild, aqueous deprotection of the N-terminus; high selectivity. thieme-connect.dewiley-vch.de
Lipases/Esterases OBzl (Benzyl ester) groupIdentifying or engineering lipases/esterases (e.g., variants of CAL-A) that efficiently hydrolyze the benzyl ester of a D-amino acid side chain.Orthogonal side-chain deprotection under neutral pH, leaving Nα-Z and other groups intact. nih.gov
Proteases (Engineered) Peptide bond formationUsing engineered proteases or thermolysin in reverse (kinetically controlled synthesis) to couple this compound to another amino acid or peptide fragment.Stereoselective formation of peptide bonds in aqueous media, minimizing side reactions. asm.org

Advanced Computational Design of Peptides Incorporating D-Aspartic Acid

The inclusion of non-canonical amino acids like D-aspartic acid into peptides can confer desirable properties such as increased resistance to proteolytic degradation and unique conformational structures. biorxiv.orgacs.org However, predicting the three-dimensional structure and binding affinity of these modified peptides is a significant challenge for traditional computational models. nih.gov Advanced computational tools are emerging to address this gap, enabling the rational design of D-amino acid-containing peptides.

Platforms like HighFold2, built upon the AlphaFold-Multimer framework, are being developed to accurately predict the structures of peptides containing unnatural amino acids. oup.comoup.combiorxiv.org These models work by extending the predefined atomic coordinates from natural amino acids to unnatural ones and incorporating additional neural networks to characterize atom-level features, allowing them to distinguish between different residues. oup.comoup.com Other computational approaches involve creating mirror-image versions of entire protein structure databases, like the "(D)-PDB". pnas.orgacs.org This allows researchers to search for D-peptide scaffolds that can mimic the critical binding "hotspot" residues of a known L-peptide, thereby designing potent D-peptide inhibitors or agonists. pnas.orgacs.org

Future directions in this area involve refining these algorithms to better handle the unique conformational preferences of D-amino acids and improving the accuracy of free-energy calculations to predict binding affinities more reliably. nih.govpnas.org The integration of machine learning and physics-based models will accelerate the de novo design of complex macrocyclic peptides built from building blocks like this compound. tandfonline.com These computational tools will be essential for exploring the vast chemical space offered by D-amino acids to create next-generation peptide therapeutics with enhanced stability and targeted activity. acs.orgacs.org

Computational Tool/MethodPrimary FunctionApplication to D-Aspartic Acid PeptidesCitations
HighFold2 3D structure prediction of peptides with unnatural amino acids.Accurately models the conformation of cyclic peptides containing D-Asp, facilitating rational design. oup.comoup.combiorxiv.org
(D)-PDB Scanning Design of D-peptides by searching a mirror-image protein database.Identifies stable D-peptide scaffolds that can present side chains (like that of D-Asp) in a geometry that mimics a functional L-peptide. pnas.orgacs.org
PepFun 2.0 Analysis of natural and modified peptides.Provides modules to analyze sequences and structures, generate conformers, and calculate properties for peptides including D-amino acids. tandfonline.com
OSPREY/DexDesign Protein/peptide redesign and de novo design.Enables the computational design and optimization of D-peptide inhibitors by evaluating binding affinity and mimicking key interactions. biorxiv.orgtandfonline.com

Exploration of this compound in Material Science Research with Chiral Recognition Capabilities

Chirality is a fundamental property in materials science, influencing the design of materials for applications ranging from enantioselective separations to catalysis and sensing. chiralpedia.comsjtu.edu.cn Amino acid derivatives like this compound are ideal building blocks for creating chiral materials due to their well-defined stereochemistry and functional groups capable of non-covalent interactions like hydrogen bonding and π-π stacking. acs.org

One major area of exploration is the development of chiral stationary phases (CSPs) for chromatography. Materials functionalized with chiral selectors, including amino acid derivatives, can differentiate between enantiomers of a racemic mixture. mdpi.com Another emerging application is in molecularly imprinted polymers (MIPs). In this technique, a chiral template molecule is used during the polymerization process to create specific recognition sites. researchgate.net Oligopeptide derivatives containing residues like Asp(OBzl) have been used to create imprinted membranes that preferentially recognize one enantiomer of an amino acid over the other. researchgate.netresearchgate.net

Future research will likely focus on using this compound and similar molecules to construct more sophisticated chiral materials. This includes the fabrication of free-standing, homochiral 2D nanosheets from self-assembling chiral molecules, which could lead to materials with enhanced chiral recognition and catalytic activity. sjtu.edu.cn Furthermore, the development of chiral sensors based on chromophores like porphyrins or BODIPY, functionalized with chiral amino acid derivatives, represents a promising avenue for the direct and sensitive detection of specific enantiomers. mdpi.com The inherent chirality of this compound makes it a valuable component for designing the next generation of smart materials with advanced chiral recognition capabilities.

Material TypePrinciple of Chiral RecognitionPotential Role of this compoundCitations
Chiral Stationary Phases (CSPs) Differential non-covalent interaction with enantiomers during chromatographic separation.Covalently attached to a solid support (e.g., silica) to create a CSP for separating racemic compounds. mdpi.com
Molecularly Imprinted Polymers (MIPs) Creation of template-shaped cavities with specific chirality within a polymer matrix.Used as a component in oligopeptides that form the chiral recognition sites within imprinted membranes for enantioselective separations. researchgate.netresearchgate.net
Chiral Sensors Specific binding to one enantiomer leads to a detectable signal change (e.g., optical or electrochemical).As a chiral selector linked to a chromophore or electrode surface to create a sensor for specific chiral analytes. mdpi.comcanada.ca
2D Chiral Nanosheets Self-assembly of chiral molecules into highly ordered, free-standing monolayer materials.As a building block for supramolecular assembly into 2D materials for applications in catalysis and separation. sjtu.edu.cn
Chiral Micelles Formation of chiral pseudostationary phases in micellar electrokinetic chromatography (MEKC).As a component of an amino acid-based surfactant to create chiral micelles for enantiomeric separation. scirp.org

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Z-D-Asp-OBzl, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : The synthesis of this compound typically involves benzyl ester protection of the aspartic acid side chain, followed by Z-group (benzyloxycarbonyl) protection of the α-amino group. Key parameters include temperature control (0–5°C for coupling reactions), solvent selection (e.g., DMF or THF), and stoichiometric ratios of reagents like DCC (N,N'-dicyclohexylcarbodiimide) for activation. Optimization requires monitoring via TLC or HPLC to track intermediate formation and minimize side products. For reproducibility, detailed documentation of reaction times, purification steps (e.g., column chromatography with silica gel), and spectroscopic validation (¹H/¹³C NMR) are critical .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Purity is assessed via HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA) and melting point analysis. Structural confirmation requires:

  • ¹H NMR : Peaks for benzyl protons (δ 7.2–7.4 ppm), Z-group carbonyl (δ 5.1–5.3 ppm), and aspartic acid backbone protons.
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~350).
    Discrepancies in spectra should prompt re-evaluation of synthetic steps or solvent residues .

Q. What are the common challenges in storing this compound, and how can degradation be mitigated?

  • Methodological Answer : this compound is sensitive to hydrolysis and oxidation. Storage under inert gas (argon) at –20°C in anhydrous DMSO or DMF is recommended. Degradation is detected via HPLC retention time shifts or new peaks. For long-term stability, lyophilization and desiccant use (e.g., silica gel packs) are advised. Periodic re-analysis (every 3–6 months) ensures batch consistency .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Contradictory bioactivity (e.g., enzyme inhibition vs. no effect) may arise from impurities, assay conditions (pH, ionic strength), or protein batch variability. A systematic approach includes:

  • Blind Replication : Synthesize this compound independently and test under identical assay conditions.
  • Dose-Response Curves : Use a wide concentration range (nM to mM) to identify non-linear effects.
  • Orthogonal Assays : Combine fluorometric, calorimetric, and SPR (surface plasmon resonance) techniques to cross-validate binding kinetics.
    Statistical tools like ANOVA or Bayesian analysis help quantify variability .

Q. What computational strategies are effective for studying the conformational stability of this compound in solution?

  • Methodological Answer : Molecular dynamics (MD) simulations with force fields (e.g., AMBER or CHARMM) model solvation effects and torsional flexibility. Key steps:

  • Parameterization : Assign partial charges using DFT (density functional theory) at the B3LYP/6-31G* level.
  • Simulation : Run 100-ns trajectories in explicit solvent (water or DMSO) to analyze backbone dihedral angles (φ/ψ) and hydrogen bonding.
    Compare results with experimental CD (circular dichroism) or 2D-NMR (NOESY) data to validate predictions .

Q. How can researchers address discrepancies between theoretical and experimental pKa values for this compound’s functional groups?

  • Methodological Answer : Theoretical pKa calculations (e.g., using COSMO-RS or DFT-based methods) often differ from experimental potentiometric titrations due to solvent effects or implicit solvation approximations. Mitigation strategies:

  • Microscopic pKa Determination : Use NMR titration (monitoring chemical shifts of ionizable groups) in D₂O or DMSO-d₆.
  • Solvent Correction : Apply linear free-energy relationships (LFER) to adjust for solvent polarity.
    Discrepancies >1 pH unit warrant re-evaluation of computational parameters or experimental calibration .

Data Management and Publication Guidelines

Q. What are the best practices for documenting and archiving spectral data for this compound?

  • Methodological Answer : Raw data (FID files for NMR, LC-MS chromatograms) should be stored in open-access repositories (e.g., Zenodo or Figshare) with metadata tags (solvent, temperature, instrument model). Processed data (integrated NMR peaks, HPLC areas) must include error margins and instrument calibration details. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite datasets using DOIs in publications .

Q. How should researchers structure a manuscript focusing on this compound’s mechanistic studies?

  • Methodological Answer : Adhere to IMRAD (Introduction, Methods, Results, and Discussion) format:

  • Introduction : Link this compound’s chemical properties to unresolved biological questions (e.g., protease inhibition mechanisms).
  • Methods : Detail synthetic protocols, characterization, and assay conditions (e.g., buffer composition, enzyme sources).
  • Results : Use tables to compare kinetic parameters (Km, Vmax) and figures for structural models.
  • Discussion : Contrast findings with prior studies, emphasizing methodological improvements or novel insights.
    Include a Data Availability Statement and conflict-of-interest disclosures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.